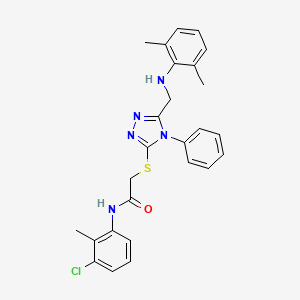
4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone is an organic compound with the molecular formula C16H17ClN4S It is a derivative of thiosemicarbazone, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Condensation Reactions: Forms Schiff bases with primary amines and pyrroles.
Oxidation and Reduction: Can participate in redox reactions depending on the reagents and conditions used.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and primary amines under acidic or basic conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Schiff Bases: Formed from condensation reactions with primary amines.
Oxidized Products: Depending on the oxidizing agent, various oxidized derivatives can be formed.
Reduced Products: Reduction reactions can yield amines or alcohols, depending on the specific conditions.
科学研究应用
4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
作用机制
The mechanism of action of 4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with various molecular targets. The compound can form Schiff bases with primary amines, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
相似化合物的比较
Similar Compounds
4-(dimethylamino)benzaldehyde N-(3-methylphenyl)thiosemicarbazone: Similar structure but with a methyl group instead of a chlorine atom.
4-(dimethylamino)benzaldehyde N-(3-methoxyphenyl)thiosemicarbazone: Contains a methoxy group instead of a chlorine atom.
Uniqueness
4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.
属性
CAS 编号 |
764653-45-4 |
|---|---|
分子式 |
C16H17ClN4S |
分子量 |
332.9 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C16H17ClN4S/c1-21(2)15-8-6-12(7-9-15)11-18-20-16(22)19-14-5-3-4-13(17)10-14/h3-11H,1-2H3,(H2,19,20,22)/b18-11+ |
InChI 键 |
XPNRQZTXCXNUBZ-WOJGMQOQSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085339.png)
![3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B15085342.png)


![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15085356.png)

![9-Chloro-2-(4-fluorophenyl)-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15085361.png)

![N-[1,1'-Biphenyl]-2-YL-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B15085371.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B15085409.png)

![N-[4-(acetylamino)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15085419.png)
